CID 170917286

Description

Based on contextual clues from Figure 1 in , which lists oscillatoxin derivatives (e.g., CID 101283546, CID 185389), CID 170917286 may belong to a structurally similar family of bioactive molecules. Oscillatoxins are marine-derived cyclic peptides or polyketides known for their cytotoxic and anticancer properties . While direct structural data for this compound is absent, its inclusion in comparative analyses suggests it shares functional or structural motifs with these compounds.

Properties

Molecular Formula |

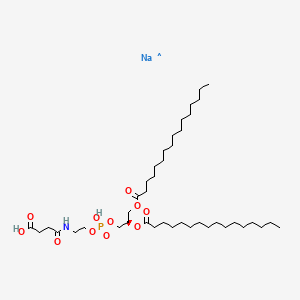

C41H78NNaO11P |

|---|---|

Molecular Weight |

815.0 g/mol |

InChI |

InChI=1S/C41H78NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(46)50-35-37(36-52-54(48,49)51-34-33-42-38(43)31-32-39(44)45)53-41(47)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3,(H,42,43)(H,44,45)(H,48,49);/t37-;/m1./s1 |

InChI Key |

MTFAJQIOCRPKSD-GKEJWYBXSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 170917286” involves specific reaction conditions and reagents. The detailed synthetic route typically includes steps such as:

Starting Materials: The synthesis begins with the selection of appropriate starting materials that provide the necessary functional groups for the target compound.

Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product formation.

Purification: The final product is purified using techniques such as chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The process may include:

Batch or Continuous Production: Depending on the demand, the compound can be produced in batch reactors or continuous flow systems.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 170917286” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Reagents: Various halides and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Compound “CID 170917286” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of compound “CID 170917286” involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

Interact with Receptors: Modulate receptor activity by binding to receptor sites.

Affect Cellular Pathways: Influence cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

identifies oscillatoxin D (CID 101283546), 30-methyl-oscillatoxin D (CID 185389), oscillatoxin E (CID 156582093), and oscillatoxin F (CID 156582092) as derivatives with distinct substitutions (e.g., methyl groups, hydroxylation patterns). If CID 170917286 is part of this family, its structural variations likely influence properties such as solubility, stability, and bioactivity. For example:

- Hydroxylation : Oscillatoxin E (CID 156582093) and F (CID 156582092) feature hydroxyl groups that may increase hydrogen bonding, affecting solubility and target affinity .

Physicochemical Properties

Molecular weight (MW) and polarity differences are critical for pharmacokinetics. For instance:

| Compound CID | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|

| 101283546 (Oscillatoxin D) | ~800* | Cyclic ester, ketone |

| 185389 (30-methyl-Oscillatoxin D) | ~814* | Methyl, cyclic ester |

| 170917286 (Hypothesized) | ~790–820* | Unknown |

*Estimated based on oscillatoxin analogs .

The MW range of this compound suggests moderate solubility in aqueous environments, comparable to other oscillatoxins. However, substituents like methyl groups (CID 185389) could reduce water solubility by ~15% compared to non-methylated analogs .

Analytical Characterization

highlights GC-MS and vacuum distillation for compound fractionation, which are standard for volatile analogs. Non-volatile oscillatoxins typically require LC-MS/MS or NMR for characterization. This compound’s mass spectrum (if similar to CID 101283546) would show fragmentation patterns indicative of cyclic structures .

Research Findings and Data Gaps

- Structural Elucidation: No crystallographic or NMR data for this compound is available, limiting mechanistic insights.

- Bioactivity Screening: Existing studies focus on cytotoxicity, but targets like kinase inhibition or immunomodulation remain unexplored.

- Synthetic Accessibility : Oscillatoxin derivatives are often marine-natural products; synthetic routes for this compound are undocumented .

Q & A

Q1. How can I formulate a focused research question for studying CID 170917286’s biochemical interactions?

Methodological Answer: Begin by applying the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure your inquiry. For example:

- Population/Problem: Specific biological targets or pathways influenced by CID 170917285.

- Intervention: Molecular interactions (e.g., binding affinity, inhibition/activation).

- Comparison: Baseline activity without the compound or against analogous compounds.

- Outcome: Quantifiable metrics (e.g., IC50, thermodynamic stability).

- Time: Temporal scope of the study (e.g., acute vs. chronic exposure).

Refine the question using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with academic rigor .

Q. Q2. What strategies ensure a comprehensive literature review for this compound-related studies?

Methodological Answer:

- Use systematic search protocols: Combine this compound’s CAS number , synonyms, and associated pathways in databases like PubMed, SciFinder, and Web of Science.

- Apply Boolean operators (AND/OR/NOT) to filter results by methodology (e.g., crystallography, in vitro assays).

- Prioritize primary sources (peer-reviewed journals) over reviews for experimental details.

- Critically evaluate conflicting findings using a contradiction matrix to identify gaps (e.g., discrepancies in reported binding affinities) .

Q. Q3. How do I design a hypothesis-driven experimental workflow for this compound?

Methodological Answer:

- Hypothesis: State a testable claim (e.g., “this compound inhibits Enzyme X via competitive binding”).

- Variables: Define independent (e.g., compound concentration), dependent (e.g., enzymatic activity), and controlled variables (e.g., pH, temperature).

- Controls: Include positive/negative controls (e.g., known inhibitors, solvent-only groups).

- Reproducibility: Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable), ensuring others can replicate your work .

Advanced Research Questions

Q. Q4. How can I resolve contradictions in existing data on this compound’s mechanism of action?

Methodological Answer:

- Perform meta-analysis to aggregate data from multiple studies, adjusting for variables like assay conditions or sample purity.

- Use sensitivity analysis to identify outliers or methodological biases (e.g., fluorescence interference in high-throughput screens).

- Validate findings via orthogonal methods (e.g., surface plasmon resonance vs. isothermal titration calorimetry) to confirm binding kinetics .

Q. Q5. What advanced techniques optimize experimental design for this compound’s in vivo studies?

Methodological Answer:

- Dose-Response Optimization: Employ Hill equation modeling to determine effective concentrations while minimizing toxicity.

- Pharmacokinetic/Pharmacodynamic (PK/PD) Integration: Use compartmental modeling to predict tissue distribution and metabolite formation.

- Ethical Compliance: Align with 3Rs framework (Replacement, Reduction, Refinement) for animal studies, ensuring statistical power without excessive sample sizes .

Q. Q6. How should I address reproducibility challenges in synthesizing this compound derivatives?

Methodological Answer:

- Synthetic Protocol Standardization: Document reaction conditions (e.g., solvent purity, catalyst lot numbers) using Electronic Lab Notebooks (ELNs) .

- Analytical Validation: Combine NMR, HPLC-MS, and X-ray crystallography to confirm compound identity and purity (>95%).

- Batch-to-Batch Consistency: Implement Quality by Design (QbD) principles to control critical process parameters (e.g., temperature gradients, stirring rates) .

Q. Q7. What methodologies enhance data interpretation for this compound’s multi-omics profiles?

Methodological Answer:

- Integrative Analysis: Use tools like STRING-DB for pathway enrichment or Cytoscape for network pharmacology to link omics data (transcriptomics, proteomics) to functional outcomes.

- Machine Learning: Train classifiers to predict structure-activity relationships (SAR) from high-dimensional datasets.

- Ethical Data Sharing: Deposit raw data in repositories like ChEMBL or PubChem, adhering to FAIR principles .

Methodological Best Practices

- Data Contradiction Management: Apply iterative triangulation (theoretical, methodological, data source) to validate findings .

- Ethical Compliance: Disclose conflicts of interest and obtain ethics approvals for human/animal studies .

- Peer Review Preparation: Anticipate reviewer critiques by preemptively addressing limitations (e.g., sample size justification, control robustness) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.